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molecular formula C8H12N2O2 B2675079 1-(Cyanomethyl)piperidine-4-carboxylic acid CAS No. 1156271-04-3

1-(Cyanomethyl)piperidine-4-carboxylic acid

Cat. No. B2675079
M. Wt: 168.196
InChI Key: KBWJWXSJAMKKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090825

Procedure details

In a 12 l round bottomed flask combine isonipecotic acid (1226 g, 9.49 moles), 37% formaldehyde (850 ml) and absolute ethanol (5.0 l) and stir for thirty minutes. Sodium cyanide (470 g, 9.49 moles) is added and the reaction stirred at ambient temperature overnight. Absolute ethanol (1.3 l) and 12 M hydrochloric acid (795 ml) is added and the suspension stirred for four hours. The product is collected by vacuum filtration, washed thrice with methyl-t-butylether (3.0 l) and dried at 25 in Hg overnight to give N-cyanomethyl isonipecotic acid (1909 g, 8.05 moles) as a 1:1 mixture with sodium chloride. 1H NMR (400 MHz, d6 DMSO) d 1.55 (m, 2H), 1.82 (m, 2H), 2.18 (m, 3H), 2.72 (m, 2H), 3.71 (s, 2H), 12.30 (bs, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1226 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
470 g
Type
reactant
Reaction Step Three
Quantity
795 mL
Type
reactant
Reaction Step Four
Quantity
1.3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.C=O.[C-]#[N:13].[Na+].Cl.[Cl-].[Na+].[CH2:18](O)[CH3:19]>>[C:18]([CH2:19][N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)#[N:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
1226 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
850 mL
Type
reactant
Smiles
C=O
Name
Quantity
5 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
470 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
795 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.3 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 12 l round bottomed flask combine
STIRRING
Type
STIRRING
Details
the suspension stirred for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The product is collected by vacuum filtration
WASH
Type
WASH
Details
washed thrice with methyl-t-butylether (3.0 l)
CUSTOM
Type
CUSTOM
Details
dried at 25 in Hg overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CN1CCC(C(=O)O)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.05 mol
AMOUNT: MASS 1909 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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